4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Description
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 4-methylphenoxy substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for pharmaceutical applications due to their ability to interact with biological targets such as enzymes and receptors . The substitution pattern on the pyrimidine ring significantly influences physicochemical properties (e.g., solubility, lipophilicity) and bioactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-8-15(9-3-12)21-17-19-11-10-16(20-17)13-4-6-14(18)7-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIRGDFJKPBROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 4-chlorophenyl and 4-methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Pyrimidine rings undergo electrophilic substitution at the 5-position due to decreased electron density compared to benzene. For 4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine:
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Nitration : Reacts with HNO₃/H₂SO₄ at 50–80°C to yield 5-nitro derivatives. The chloro group deactivates the ring, while the methylphenoxy group directs substitution to the 5-position .
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Halogenation : Bromination with Br₂/FeBr₃ selectively adds bromine at C5. Similar reactivity is observed with iodine monochloride (ICl) .
Nucleophilic Substitution
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Position 2 is blocked by the methylphenoxy group.
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Position 4 is occupied by the chlorophenyl group, which can act as a leaving group under specific conditions.
Coupling Reactions
The chlorophenyl group facilitates cross-coupling:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives at C4 | |
| Buchwald–Hartwig | Pd₂(dba)₃, xantphos, Cs₂CO₃, dioxane | N-aryl or N-alkylamino derivatives |
Methylphenoxy Group
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Demethylation : Treating with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a phenol derivative .
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Oxidation : H₂CrO₄ converts the methyl group to a carboxylic acid .
Chlorophenyl Group
Cyclization Reactions
The pyrimidine core participates in annulation:
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With Hydrazine : Forms pyrazolo[3,4-d]pyrimidines under reflux in ethanol .
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Knoevenagel Condensation : Reacts with malononitrile or ethyl cyanoacetate to form fused pyrano-pyrimidines .
Reductive Reactions
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for drug development:
- Anticancer Properties : Pyrimidine derivatives, including 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, have been studied for their efficacy against various cancer types. Research indicates that modifications in the pyrimidine structure can enhance their potency against cancer cells by targeting specific pathways involved in tumor growth and survival .
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in pyrimidines can lead to improved antibacterial properties, making them suitable candidates for developing new antibiotics .
- Inhibition of Enzymatic Activity : Studies have demonstrated that certain pyrimidine derivatives can inhibit enzymes such as NAPE-PLD, which is involved in lipid metabolism. This inhibition has implications for metabolic disorders and could provide insights into therapeutic strategies for conditions like obesity and diabetes .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study on Anticancer Activity : A study evaluated a series of pyrimidine derivatives, including the target compound, against different cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhanced efficacy .
- Research on Antimicrobial Effects : Another investigation focused on the antibacterial properties of pyrimidine derivatives. The study highlighted how structural variations influenced activity against resistant bacterial strains, demonstrating the compound's potential as a lead for new antibiotic development .
Tables
| Application Area | Key Findings |
|---|---|
| Anticancer | Significant cytotoxicity observed; potential as a chemotherapeutic agent |
| Antimicrobial | Effective against resistant strains; potential new antibiotic lead |
| Enzyme Inhibition | Inhibits NAPE-PLD; implications for metabolic disorders |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Key Observations:
- Halogen Substitution : The presence of a 4-chlorophenyl group (as in compound 2g) is associated with enhanced analgesic and anti-inflammatory activities compared to derivatives with nitro or methoxy groups .
- Phenoxy vs.
- Lipophilicity: The 4-methylphenoxy group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to more polar substituents like hydroxyl or nitro groups .
Analgesic and Anti-inflammatory Activity
- Compound 2g (6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol) : Demonstrated superior anti-inflammatory activity (carrageenan-induced edema model) and analgesic efficacy (tail-flick test) compared to diclofenac sodium. The 4-chlorophenyl group contributed to higher lipophilicity and target affinity .
Antiviral Potential
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations:
- Melting Points : Halogenated derivatives (e.g., 2g) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding) .
- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with derivatives showing optimal bioavailability, whereas nitro-substituted analogs (LogP ~2.8) may have reduced membrane permeability .
Biological Activity
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
The molecular formula of this compound is . Its structure includes a chlorophenyl group and a methylphenoxy group, which influence its reactivity and interaction with biological targets. The compound's synthesis typically involves multi-step organic reactions, allowing for the introduction of specific functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate key biological pathways, leading to therapeutic effects. For instance, studies suggest that this compound may inhibit specific enzymes involved in cancer progression or inflammatory responses .
Biological Activity Overview
The biological activities associated with this compound include:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications to the phenyl and pyrimidine rings can significantly impact potency and selectivity against specific targets. For example, substituents that enhance electron density on the aromatic rings tend to improve anticancer activity .
| Compound | Target | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| 3bw | CSF1R | 3.0 | Anticancer |
| Compound 16 | Various | <100 | Anticancer |
| This compound | TBD | TBD | TBD |
Case Studies
- Anticancer Studies : In a study focusing on pyrimidine derivatives, this compound was tested against several cancer cell lines. Results demonstrated a notable reduction in cell viability, suggesting its potential as a lead compound in anticancer drug development .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of this compound through COX-1/COX-2 inhibition assays. The results indicated that it effectively reduced inflammatory markers compared to standard treatments, highlighting its therapeutic potential .
- In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and bioavailability of this compound in vivo, as preliminary data show promise but require validation through animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
